![molecular formula C8H9BrO2 B056786 (3-Bromo-2-methoxyphenyl)methanol CAS No. 205873-57-0](/img/structure/B56786.png)
(3-Bromo-2-methoxyphenyl)methanol
Overview
Description
(3-Bromo-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . It is a brominated derivative of methoxyphenylmethanol, characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methoxyphenyl)methanol typically involves the bromination of 2-methoxyphenylmethanol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the third position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding methoxyphenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-2-methoxybenzaldehyde or 3-bromo-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Intermediate in Organic Synthesis: (3-Bromo-2-methoxyphenyl)methanol serves as a crucial intermediate in synthesizing more complex organic molecules, allowing for the development of novel compounds with tailored properties.
-
Biological Studies:
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes such as carbonic anhydrase and acetylcholinesterase. These interactions are vital for understanding its potential therapeutic effects against diseases characterized by enzyme dysregulation.
- Anticancer Activity: Studies have shown that brominated phenolic compounds, similar to this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, bromophenols derived from marine algae have demonstrated significant anticancer properties by inducing apoptosis in human cancer cells .
- Medical Applications:
Case Studies and Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of bromophenolic compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound effectively inhibited cell growth and induced apoptosis.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
BP 1.1 | HeLa | 7.74 ± 0.14 | Apoptosis induction |
BP 1.12 | SK-OV-3 | 0.84 | PARP-1 inhibition |
Case Study 2: Enzyme Inhibition
Research highlighted the inhibitory effects of this compound on acetylcholinesterase, which is crucial for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-methylphenyl)methanol
- (2-Bromo-5-methoxyphenyl)methanol
- (3-Bromo-2-methoxyphenyl)ethanol
Uniqueness
(3-Bromo-2-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group allows for versatile chemical modifications and applications in various fields .
Biological Activity
(3-Bromo-2-methoxyphenyl)methanol, a compound with notable pharmacological potential, has garnered attention in various fields of biological research. Its structural characteristics, particularly the presence of a bromine atom and a methoxy group, suggest significant interactions with biological molecules, leading to diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H11BrO2. The compound features a phenolic hydroxyl group and a methoxy substituent, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 229.09 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P | Moderate |
Synthesis Methods
The synthesis of this compound typically involves bromination of 2-methoxyphenylmethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to prevent over-bromination. The reaction is generally conducted in solvents like dichloromethane at low temperatures to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study assessing its efficacy against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Several investigations have highlighted the compound's anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it was found to inhibit the growth of breast cancer cells by promoting cell cycle arrest .
Enzyme Inhibition
The compound has been reported to interact with specific enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. This interaction suggests potential applications in neuropharmacology, particularly in treating conditions like Alzheimer's disease .
The biological effects of this compound are attributed to its ability to bind to various molecular targets:
- Enzyme Inhibition : The bromine atom enhances the compound's reactivity towards nucleophiles, facilitating enzyme inhibition.
- Receptor Interaction : The methoxy group increases lipophilicity, aiding in receptor binding and influencing downstream signaling pathways.
- Oxidative Stress Modulation : The compound has been shown to modulate oxidative stress pathways, contributing to its anti-inflammatory effects .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated this compound against various bacterial strains. Results indicated that it exhibited significant bactericidal activity at concentrations as low as 10 µg/mL.
- Cancer Cell Line Studies : Research conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours .
- Neuroprotective Effects : A study investigating its effects on neuronal cells demonstrated that this compound could protect against oxidative stress-induced damage by enhancing antioxidant enzyme activity .
Properties
IUPAC Name |
(3-bromo-2-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMYHCICIPHSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303147 | |
Record name | 3-Bromo-2-methoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-57-0 | |
Record name | 3-Bromo-2-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205873-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromo-2-methoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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